Benzyl Salicylate-d4

Description

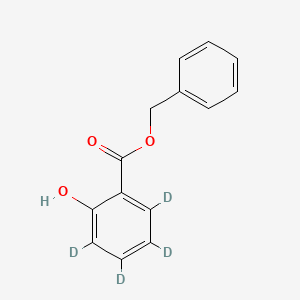

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-DOGSKSIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Benzyl Salicylate-d4 for Researchers and Drug Development Professionals

Introduction

Benzyl Salicylate-d4 is the deuterated form of Benzyl Salicylate, a naturally occurring compound found in various essential oils and widely synthesized for its use in cosmetics and fragrances.[1] This isotopically labeled version serves as a critical tool in analytical and metabolic research, particularly in studies requiring precise quantification of its non-labeled counterpart. Its primary application is as an internal standard in mass spectrometry-based methods, owing to its chemical similarity to Benzyl Salicylate while being mass-distinguishable.[2]

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and a workflow diagram for its application in quantitative analysis.

Core Data and Properties

The quantitative data for this compound and its unlabeled analog are summarized below. It is important to note that while the molecular weight and formula are specific to the deuterated compound, most other physical properties are reported for the unlabeled Benzyl Salicylate and are expected to be very similar for its deuterated form.

| Property | Value | Reference |

| Chemical Name | Benzyl 2-hydroxybenzoate-3,4,5,6-d4 | [1] |

| Synonyms | 2-Hydroxybenzoic Acid Phenylmethyl Ester-d4; Benzyl o-Hydroxybenzoate-d4 | [3] |

| CAS Number | 1219802-40-0 | [3] |

| Unlabeled CAS Number | 118-58-1 | [4] |

| Molecular Formula | C₁₄H₈D₄O₃ | [3] |

| Molecular Weight | 232.27 g/mol | |

| Appearance | Clear, colorless to pale yellow viscous liquid | [1] |

| Odor | Faint, sweet, floral, and slightly balsamic | [1] |

| Boiling Point | 168-170 °C at 5 mm Hg | [1] |

| Melting Point | Approximately 18-20 °C | [5] |

| Density | Approximately 1.176 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and most oils | [1] |

Experimental Protocols

This compound is instrumental in a variety of experimental settings, most notably in quantitative analytical methods and metabolic studies.

Quantification of Benzyl Salicylate in Skin and Hair Samples using GC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate quantification of Benzyl Salicylate in biological matrices, a method crucial for human decontamination studies.[2]

1. Sample Preparation and Extraction:

-

Obtain skin and hair samples following exposure to Benzyl Salicylate.

-

Spike the samples with a known concentration of this compound to serve as an internal standard.

-

Perform a solvent extraction of the analytes from the matrix. A common solvent for this purpose is ethyl acetate.

-

The extract is then concentrated to a smaller volume to increase the analyte concentration.

2. GC-MS/MS Analysis:

-

The analysis is performed on a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) system.

-

Gas Chromatography (GC) Conditions: A suitable capillary column (e.g., a DB-5ms) is used to separate the analytes. The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions are:

3. Data Analysis and Quantification:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of Benzyl Salicylate and a fixed concentration of this compound.

-

The ratio of the peak area of the Benzyl Salicylate quantifier ion to the peak area of the this compound quantifier ion is plotted against the concentration of Benzyl Salicylate.

-

The concentration of Benzyl Salicylate in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

-

This method has demonstrated high accuracy (intra-day 95.6-100.3%, inter-day 98.5-104.91%) and precision (intra-day RSD 2-13.7%, inter-day RSD 3.3-8.8%).[2] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.023 ng/mL and 0.23 ng/mL, respectively.[2]

In Vitro Metabolism Studies

This compound can be used in studies to investigate the metabolic fate of Benzyl Salicylate. For instance, in studies of its hydrolysis to salicylic acid.

1. Incubation with Hepatocytes:

-

Rat or human hepatocytes are thawed and their viability is confirmed.

-

Benzyl Salicylate is incubated with the hepatocytes at a specific concentration (e.g., 100 μM).

-

The reaction is stopped at various time points by adding an acid solution (e.g., 1M HCl) that also contains a known concentration of a deuterated internal standard for the metabolite, such as d4-salicylic acid.

2. Sample Purification and Analysis:

-

The samples are purified using Solid Phase Extraction (SPE) columns.

-

The purified samples are then analyzed by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) to measure the amount of salicylic acid formed.

-

An external calibration curve for salicylic acid is used for quantification.

3. Results:

-

These studies have shown that Benzyl Salicylate is rapidly and completely hydrolyzed to salicylic acid within 15 minutes in both rat and human hepatocytes.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]

- 2. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]

- 3. BENZYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

- 4. madarcorporation.com [madarcorporation.com]

- 5. This compound | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to Benzyl Salicylate-d4: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. This document details its application as an internal standard in analytical methodologies, outlines a probable synthesis route, and explores the biological activity of its non-deuterated counterpart. The information is presented to support researchers and professionals in the fields of analytical chemistry, drug development, and toxicology.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Benzyl Salicylate, a widely used fragrance ingredient and UV absorber in cosmetic products. The incorporation of four deuterium atoms on the salicylate ring provides a distinct mass difference, making it an excellent internal standard for quantitative analysis by mass spectrometry.

This compound

| Property | Value | Reference |

| Chemical Name | Benzyl 2-hydroxybenzoate-3,4,5,6-d4 | |

| Synonyms | This compound; 2-Hydroxybenzoic Acid Phenylmethyl Ester-d4 | |

| CAS Number | 1219802-40-0 | |

| Molecular Formula | C₁₄H₈D₄O₃ | |

| Molecular Weight | 232.27 g/mol | |

| Appearance | Clear Colourless to Pale Yellow Oil | |

| Storage | 2-8°C Refrigerator |

Benzyl Salicylate (Non-deuterated)

| Property | Value | Reference |

| CAS Number | 118-58-1 | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| Appearance | Colorless, viscous liquid | [1] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 335 °C | [1] |

| Density | 1.179 g/cm³ | [1] |

| Refractive Index | ~1.581 | |

| Solubility | Slightly soluble in water; soluble in ethanol and oils. |

Synthesis of this compound

The proposed synthesis workflow is illustrated below:

Experimental Protocol: Quantification of Benzyl Salicylate using this compound as an Internal Standard

This compound is ideally suited as an internal standard for the accurate quantification of Benzyl Salicylate in complex matrices such as skin and hair samples. The following is a detailed methodology adapted from a validated GC-MS/MS method.

Sample Preparation and Extraction

-

Spiking: To each sample, add a known concentration of this compound solution (internal standard).

-

Extraction: Perform solvent extraction of the samples. The choice of solvent will depend on the sample matrix (e.g., ethyl acetate for skin swabs).

-

Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge to separate the organic layer.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

GC-MS/MS Analysis

-

Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Mass Spectrometric Parameters

The following mass transitions are monitored for the quantification and confirmation of Benzyl Salicylate and its deuterated internal standard:

| Analyte | Transition (m/z) | Type |

| Benzyl Salicylate | 285 → 91 | Quantifier |

| 210 → 181 | Qualifier | |

| This compound | 289 → 91 | Quantifier |

| 214 → 185 | Qualifier |

The workflow for this analytical method is depicted in the following diagram:

Biological Activity of Benzyl Salicylate

While this compound is primarily used as an analytical standard, the biological activity of the non-deuterated compound is of interest in toxicology and drug development. Benzyl Salicylate has been identified as a weak endocrine disruptor, exhibiting partial agonistic activity towards the estrogen receptor alpha (ERα).

Estrogenic Signaling Pathway

The mechanism of action for estrogenic compounds involves binding to the estrogen receptor, which then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. The simplified signaling pathway is as follows:

It is important to note that while Benzyl Salicylate can activate this pathway, its potency is significantly lower than that of the endogenous hormone, 17β-estradiol.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Benzyl Salicylate in various matrices. This guide provides essential technical information, including its chemical and physical properties, a proposed synthesis method, and a detailed analytical protocol for its use as an internal standard. Furthermore, an understanding of the biological activity of the parent compound, Benzyl Salicylate, is crucial for interpreting toxicological and pharmacological data. The information and diagrams presented herein are intended to serve as a valuable resource for researchers and professionals in related scientific disciplines.

References

In-Depth Technical Guide: Benzyl Salicylate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. The inclusion of deuterium atoms offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays.

Core Molecular Data

The key difference between Benzyl Salicylate and its deuterated form lies in their molecular weights, a critical parameter in mass spectrometry-based analyses. The table below summarizes the molecular weights of both compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzyl Salicylate | C₁₄H₁₂O₃ | 228.24 |

| This compound | C₁₄H₈D₄O₃ | 232.27 |

The increased mass of this compound, due to the four deuterium atoms, allows for its clear differentiation from the non-deuterated form in mass spectrometric analysis. This property is fundamental to its use as an internal standard for accurate quantification of Benzyl Salicylate in complex biological matrices.

Experimental Protocol: Quantification of Benzyl Salicylate using HS-SPME-GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Benzyl Salicylate in a given matrix, employing Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is used as an internal standard to ensure accuracy and precision.

1. Sample Preparation:

-

A known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental sample) is placed into a headspace vial.

-

A precise amount of this compound internal standard solution is added to the vial.

-

The vial is securely sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is placed in a temperature-controlled autosampler.

-

The sample is incubated at a specific temperature (e.g., 60-80°C) for a defined period to allow the analytes to partition into the headspace.

-

An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace for a set time to adsorb the volatile and semi-volatile compounds, including Benzyl Salicylate and this compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph.

-

The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

The GC column separates the compounds based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the analytes.

-

The separated compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for Benzyl Salicylate and this compound are monitored.

4. Data Analysis:

-

The peak areas of the characteristic ions for both Benzyl Salicylate and this compound are integrated.

-

A calibration curve is constructed by analyzing standards with known concentrations of Benzyl Salicylate and a constant concentration of this compound.

-

The concentration of Benzyl Salicylate in the unknown sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Biological Activity: Inhibition of the JNK/ERK/p38 Signaling Pathway

Benzyl Salicylate has been shown to inhibit the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating a variety of cellular processes, including inflammation, apoptosis, and cell growth. The inhibitory action of Benzyl Salicylate on this pathway is of significant interest in pharmacological research.

Below is a diagram illustrating the simplified JNK/ERK/p38 signaling cascade and the point of inhibition by Benzyl Salicylate.

Figure 1: Simplified diagram of the JNK/ERK/p38 MAPK signaling pathway and inhibition by Benzyl Salicylate.

This guide provides foundational information for researchers and professionals working with this compound. The distinct molecular weight of this deuterated compound makes it an invaluable tool for quantitative analysis, while its biological activity offers avenues for further pharmacological investigation.

The Application of Isotope-Labeled Benzyl Salicylate in Scientific Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled benzyl salicylate serves as a critical tool in a variety of scientific disciplines, particularly in pharmacology, toxicology, and drug development. The incorporation of isotopes such as Carbon-14 (¹⁴C) and Deuterium (²H or D) allows for the precise tracking and quantification of benzyl salicylate and its metabolites in complex biological systems. This guide provides a comprehensive overview of the applications, experimental protocols, and relevant signaling pathways associated with isotope-labeled benzyl salicylate.

Core Applications

The primary applications of isotope-labeled benzyl salicylate revolve around understanding its behavior in biological systems. These include:

-

Dermal Absorption and Penetration Studies: Quantifying the extent and rate at which benzyl salicylate penetrates the skin is crucial for assessing its safety in cosmetic and topical pharmaceutical formulations. Radiolabeled compounds, particularly ¹⁴C-benzyl salicylate, are instrumental in these in vitro and in vivo studies.

-

Metabolism and Pharmacokinetics (ADME) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of benzyl salicylate is fundamental to understanding its systemic effects. Isotope labeling is the gold standard for these studies, enabling mass balance assessments and the identification of metabolic pathways.

-

Decontamination and Environmental Fate Studies: Deuterium-labeled benzyl salicylate (e.g., BeS-d4) is used as a stable, non-radioactive tracer to study the efficacy of decontamination procedures and to monitor its environmental distribution.

-

Mechanistic Toxicology: Investigating the molecular mechanisms underlying the biological effects of benzyl salicylate, such as its endocrine-disrupting potential, can be facilitated by the use of labeled compounds to trace its interaction with cellular components.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving isotope-labeled benzyl salicylate.

Table 1: In Vitro Dermal Absorption of Benzyl Salicylate

| Species | Isotope | Vehicle | Concentration | Duration (hours) | % of Applied Dose Absorbed (Mean ± SD) | Reference |

| Human | - | Neat | 0.2 mL | 72 | 0.031 ± 0.004 | [1] |

| Rat (naked) | ¹⁴C | Ethanol | 1% | 24 | 62.7 | [2][3] |

| Rat (naked) | ¹⁴C | Ethanol | 3% | 24 | 58.8 | [2][3] |

| Rat (naked) | ¹⁴C | Ethanol | 10% | 24 | 40.3 | [2][3] |

| Pig | ¹⁴C | Not Specified | Not Specified | Not Specified | Significantly less than rat | [1] |

| Human | ¹⁴C | Body Lotion | 0.5% | Not Specified | 10.5 | [1] |

Table 2: Analytical Method Performance for Benzyl Salicylate-d4 [4]

| Parameter | Value |

| Limit of Detection (LOD) | 0.023 ng/mL |

| Limit of Quantification (LOQ) | 0.23 ng/mL |

| Intra-day Accuracy | 95.6 - 100.3% |

| Inter-day Accuracy | 98.5 - 104.91% |

| Intra-day Precision (RSD) | 2 - 13.7% |

| Inter-day Precision (RSD) | 3.3 - 8.8% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving isotope-labeled benzyl salicylate.

Protocol 1: Synthesis of ¹⁴C-Carboxyl-Labeled Benzyl Salicylate

This protocol is a composite based on the known synthesis of ¹⁴C-carboxyl-labeled salicylic acid and standard esterification procedures.

Part A: Synthesis of ¹⁴C-Carboxyl-Labeled Salicylic Acid

-

Principle: The Kolbe-Schmitt reaction is adapted for the synthesis of carboxyl-¹⁴C salicylic acid from phenol and ¹⁴CO₂.

-

Materials: Phenol, sodium metal, ¹⁴CO₂ (from a suitable precursor like Ba¹⁴CO₃), sulfuric acid, dry toluene.

-

Procedure:

-

Prepare sodium phenoxide by reacting phenol with sodium metal in dry toluene under an inert atmosphere.

-

Introduce ¹⁴CO₂ gas into the reaction vessel containing the sodium phenoxide at elevated temperature and pressure.

-

Maintain the reaction for several hours to allow for carboxylation.

-

After cooling, carefully acidify the reaction mixture with sulfuric acid to precipitate the ¹⁴C-salicylic acid.

-

Filter, wash, and dry the crude product. Recrystallize from hot water to obtain pure ¹⁴C-carboxyl-labeled salicylic acid.

-

Part B: Fischer Esterification to ¹⁴C-Benzyl Salicylate

-

Principle: Acid-catalyzed esterification of ¹⁴C-salicylic acid with benzyl alcohol.

-

Materials: ¹⁴C-Carboxyl-labeled salicylic acid, benzyl alcohol, concentrated sulfuric acid (catalyst), dry toluene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ¹⁴C-salicylic acid in an excess of benzyl alcohol and dry toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ¹⁴C-benzyl salicylate.

-

Protocol 2: In Vitro Dermal Permeation Study (OECD Test Guideline 428)[5][6][7][8][9]

-

Objective: To determine the rate and extent of dermal absorption of ¹⁴C-benzyl salicylate.

-

Apparatus: Franz diffusion cells.

-

Membrane: Excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

-

Receptor Fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 5% bovine serum albumin) to maintain sink conditions.

-

Procedure:

-

Mount the skin sections in the Franz diffusion cells, with the stratum corneum facing the donor chamber.

-

Maintain the receptor fluid at 32 ± 1 °C and stir continuously.

-

Apply a defined amount (e.g., 1-5 mg/cm²) of the test formulation containing a known concentration and specific activity of ¹⁴C-benzyl salicylate to the skin surface in the donor chamber.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor fluid.

-

At the end of the experiment, dismount the skin. Wash the skin surface to remove unabsorbed formulation.

-

Separate the stratum corneum from the remaining epidermis and dermis using tape stripping.

-

Digest the different skin layers (stratum corneum, epidermis/dermis) and analyze for radioactivity.

-

Quantify the radioactivity in the receptor fluid aliquots, skin wash, and digested skin samples using liquid scintillation counting.

-

Calculate the flux, permeability coefficient, and the percentage of the applied dose that has permeated and is retained in the skin layers.

-

Protocol 3: In Vitro Metabolism Study with Liver Microsomes[10][11][12][13][14]

-

Objective: To investigate the metabolic stability and identify the primary metabolites of ¹⁴C-benzyl salicylate.

-

Materials: ¹⁴C-Benzyl salicylate, liver microsomes (human or rat), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺), phosphate buffer.

-

Procedure:

-

Pre-incubate the liver microsomes in phosphate buffer at 37 °C.

-

Initiate the reaction by adding ¹⁴C-benzyl salicylate and the NADPH regenerating system.

-

Incubate the mixture at 37 °C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a suitable chromatographic method (e.g., HPLC with radiometric detection) to separate the parent compound from its metabolites.

-

Identify and quantify the metabolites by comparing their retention times with authentic standards (if available) and by mass spectrometry.

-

Calculate the rate of disappearance of the parent compound to determine its metabolic half-life and intrinsic clearance.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Benzyl Salicylate

The primary metabolic pathway of benzyl salicylate is hydrolysis, catalyzed by carboxylesterases predominantly found in the liver and small intestine, to form salicylic acid and benzyl alcohol.[5] These metabolites can then undergo further phase II conjugation reactions.

ADME Study Experimental Workflow

A typical in vivo ADME study in a rodent model using ¹⁴C-benzyl salicylate would follow the workflow below.

Estrogenic Signaling Pathway

Benzyl salicylate has been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ) and inducing downstream signaling.[6][7][8][9][10]

Conclusion

Isotope-labeled benzyl salicylate is an indispensable tool for detailed investigation into its absorption, metabolism, and potential biological activities. The protocols and data presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at characterizing the safety and efficacy of this widely used compound. The ability to trace the molecule and its metabolites provides quantitative and mechanistic insights that are unattainable with unlabeled compounds alone.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-safety.org [cir-safety.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro | Semantic Scholar [semanticscholar.org]

- 9. A critical assessment of the estrogenic potency of benzyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The estrogenic potential of salicylate esters and their possible risks in foods and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl Salicylate-d4 safety and handling

An In-Depth Technical Guide to the Safety and Handling of Benzyl Salicylate-d4

Disclaimer: This guide is based on safety and handling data for Benzyl Salicylate. The deuterated form, this compound, is expected to have similar toxicological and handling properties. However, differences in metabolic rates and other properties may exist. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound when available and to conduct a thorough risk assessment before use.

Introduction

This compound is a deuterated analog of Benzyl Salicylate, an ester of benzyl alcohol and salicylic acid. It is utilized in various research applications, including as an internal standard in mass spectrometry-based analyses for its non-deuterated counterpart.[1] Given its application in sensitive analytical methods, understanding its safety profile and proper handling procedures is paramount for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the safety, handling, and toxicological data for Benzyl Salicylate, which is presumed to be directly applicable to this compound.

Hazard Identification and Classification

Benzyl Salicylate is classified with the following hazards:

-

Skin Sensitization (Category 1B): May cause an allergic skin reaction.[2][3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5]

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H401: Toxic to aquatic life.

-

H412: Harmful to aquatic life with long lasting effects.

Data Presentation

The following tables summarize the key quantitative data for Benzyl Salicylate.

Table 1: Physical and Chemical Properties

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃ | [3] |

| Molecular Weight | 228.24 g/mol | [3][6] |

| Appearance | Colorless to light red, thick liquid | [2][7] |

| Odor | Faint sweet odor | [7] |

| Boiling Point | 300 °C / 572 °F | [2] |

| Melting Point | 18 - 20 °C / 64.4 - 68 °F | [2] |

| Flash Point | 137 °C / 278.6 °F (Closed Cup) | [2][6] |

| Vapor Pressure | 7.8 x 10⁻⁵ mm Hg at 25 °C | [7] |

| Solubility | Insoluble in cold water |[6] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Citation |

|---|---|---|---|---|

| Acute Oral LD50 | Rat | Oral | 2227 mg/kg | [5][6] |

| Acute Dermal LD50 | Rabbit | Dermal | 14.15 g/kg |[8] |

Table 3: Ecotoxicity Data

| Test | Species | Duration | Value | Citation |

|---|---|---|---|---|

| LC50 | Danio rerio (Zebra fish) | 96 h | 1.03 mg/L | [5] |

| EC50 | Daphnia magna (Water flea) | 48 h | 1.16 mg/L |[5] |

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological experiments are outlined below.

Acute Oral Toxicity (Rat)

An acute oral toxicity study was conducted on rats to determine the LD50 value.[8]

-

Methodology: Three groups of six rats were administered Benzyl Salicylate by gavage at doses of 1.25, 2.5, or 5.0 g/kg. The animals were then observed for a 7-day period.

-

Endpoint: The primary endpoint was mortality. Toxic effects observed before death, such as depression, were also noted.

-

Results: No deaths occurred at 1.25 g/kg. At 2.5 g/kg, 4 out of 6 rats died. All rats (6/6) died at the 5.0 g/kg dose. The calculated LD50 was 2.23 g/kg (2230 mg/kg).[8]

Skin Irritation (Rabbit)

Skin irritation potential was assessed using the OECD Test Guideline 404.[5]

-

Methodology: A defined amount of the test substance is applied to the shaved skin of a rabbit. The application site is then covered with a gauze patch. After a set exposure period, the patch is removed, and the skin is evaluated for signs of irritation (erythema and edema).

-

Endpoint: The skin is scored for redness and swelling at specific time intervals after patch removal.

-

Results: Benzyl Salicylate was found to cause no skin irritation in rabbits according to this guideline.[5] However, it is classified as a skin sensitizer, meaning it can cause an allergic reaction upon repeated exposure.[2]

Eye Irritation (In Vitro & Rabbit)

Eye irritation potential has been evaluated through both in vitro and in vivo methods.

-

Methodology (In Vitro - OECD Test Guideline 437): This assay, known as the Bovine Corneal Opacity and Permeability (BCOP) assay, uses corneas from cattle. The test substance is applied to the cornea, and two endpoints are measured: opacity (decreased light transmission) and permeability (increased passage of sodium fluorescein dye).[7]

-

Methodology (In Vivo - Draize Test): A small amount of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and discharge, at various time points.[5]

-

Results: In vitro studies showed moderate eye irritation, and the Draize test in rabbits indicated the substance is irritating to the eyes.[5]

Skin Sensitization (Mouse)

The potential to cause an allergic skin reaction was assessed using the OECD Test Guideline 429.[5]

-

Methodology: This guideline describes the Local Lymph Node Assay (LLNA). The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph nodes draining the application site is then measured.

-

Endpoint: A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a control group.

-

Results: Benzyl Salicylate was found to be a skin sensitizer in this assay.[5]

MCF7 Cell Proliferation Assay (E-Screen)

This assay is used to assess the estrogenic potential of a chemical.[9]

-

Methodology: Human breast cancer cells (MCF7) are grown in a medium. The cells are then exposed to various concentrations of the test chemical. After an incubation period (typically 6 days), the cell proliferation is measured.

-

Endpoint: An increase in cell proliferation compared to a solvent control indicates potential estrogenic activity.

-

Results: Benzyl Salicylate showed very weak proliferation effects at high concentrations (10⁻⁴ M), with a potency approximately 36,000,000-fold lower than estradiol.[9]

Safety and Handling

5.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area.[6]

-

Use of a fume hood is recommended, especially when handling larger quantities or if mists or vapors are generated.[6]

-

Eyewash stations and safety showers must be readily accessible.[6]

5.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or splash goggles.[5][6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or synthetic apron.[5][6] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.

-

Respiratory Protection: Generally not required with adequate ventilation due to the low vapor pressure of the material. If ventilation is poor or mists are generated, a NIOSH-certified vapor respirator is recommended.[6]

5.3 General Hygiene:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not inhale vapors or mists.[4]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]

-

Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3][6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms appear.[3][6]

Fire Fighting and Accidental Release Measures

7.1 Fire Fighting:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Do not use a direct stream of water.[4]

-

Hazards: The product is combustible at high temperatures.[6] Hazardous decomposition products include carbon oxides (CO, CO₂).[5][6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

7.2 Accidental Release:

-

Small Spills: Absorb the spill with an inert material (e.g., sand, absorbent paper, Chemizorb®).[10] Collect the material into a suitable, sealed container for disposal.[5][10] Clean the contaminated surface with a solvent (e.g., alcohol) followed by washing with a strong soap and water solution.[10]

-

Large Spills: Evacuate the area. Prevent the product from entering drains, surface water, or ground water.[4] Contain the spill and follow the procedures for small spills. Only qualified personnel should perform the cleanup.[4]

Storage and Disposal

8.1 Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep containers tightly closed and upright to prevent leakage.[10]

-

Store away from heat, sparks, open flames, and incompatible materials such as strong acids, alkalis, or oxidizing agents.[4][10] Recommended storage temperature is 25°C maximum.[4]

8.2 Disposal:

-

Dispose of unused product and contaminated materials as hazardous waste.[5][10]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

-

Disposal must be in accordance with local, regional, and national regulations.[5] Do not allow the product to be released into the environment.[4][10]

Mandatory Visualization

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. fishersci.dk [fishersci.dk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. directpcw.com [directpcw.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. A critical assessment of the estrogenic potency of benzyl salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BENZYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

Benzyl Salicylate-d4 stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of Benzyl Salicylate-d4

For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled standards is paramount for accurate experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is compiled from technical data sheets of the parent compound, Benzyl Salicylate, and established principles of isotopic labeling.

Chemical Stability and General Properties

This compound is a deuterated analog of Benzyl Salicylate, where four hydrogen atoms on the salicylate aromatic ring have been replaced with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a greater stability of the deuterated compound. Deuterium labels on an aromatic ring are in non-exchangeable positions under standard conditions, ensuring the isotopic purity of the molecule over time.[1][2]

The overall chemical behavior and reactivity of this compound are expected to be very similar to that of the unlabeled compound.[1] Benzyl Salicylate is generally considered to have good stability under normal storage conditions.[3] It is chemically stable at room temperature. However, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Hydrolysis: The ester linkage in Benzyl Salicylate is susceptible to hydrolysis, especially in the presence of strong acids or bases, which would yield salicylic acid-d4 and benzyl alcohol.[3][4] In vivo, this hydrolysis is readily carried out by carboxylesterase enzymes, primarily in the small intestine and liver.[5][6]

-

Oxidation: The compound can react with strong oxidizing agents.[3][7]

-

Thermal Decomposition: While generally stable, exposure to extreme heat should be avoided.[3] When heated to decomposition, it can emit acrid smoke and irritating fumes.

-

Light Sensitivity: Prolonged exposure to light should be avoided.[8]

The table below summarizes the key chemical and physical properties of the parent compound, Benzyl Salicylate.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Odor | Faint, sweet, floral, slightly balsamic |

| Boiling Point | 318 °C |

| Melting Point | 18 °C |

| Flash Point | 176.5 °C (closed cup) |

| Density | ~1.18 g/mL at 20°C |

| Solubility | Insoluble in water; Soluble in alcohol and most oils |

| Purity (Typical) | ≥99.0% |

(Data sourced from various technical data sheets for Benzyl Salicylate)[8][9]

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic integrity of this compound. The following conditions are recommended based on guidelines for Benzyl Salicylate and other isotopically labeled analytical standards.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) for short-term storage. Frozen (-20 °C) for long-term storage. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage. | Minimizes the risk of oxidation. |

| Container | Tightly sealed, amber glass vials or bottles. | Protects from light and prevents solvent evaporation and contamination. |

| Light Exposure | Store in the dark. Avoid prolonged exposure to light. | Prevents potential photodegradation. |

| Moisture | Keep in a dry place. Containers should be carefully resealed after opening to prevent moisture ingress. | Minimizes the risk of hydrolysis. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound. |

(Compiled from multiple sources)[3][7][8][10]

Experimental Protocols

General Handling Workflow

To ensure the longevity and reliability of this compound as an analytical standard, a strict handling protocol should be followed.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. BENZYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

- 4. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]

- 5. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. directpcw.com [directpcw.com]

- 9. Benzyl salicylate | 118-58-1 [chemicalbook.com]

- 10. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

Certificate of Analysis: A Technical Guide to Benzyl Salicylate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for Benzyl Salicylate-d4, a deuterated analog of Benzyl Salicylate. This document is intended to serve as a detailed reference for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis (CoA) for this compound. These specifications ensure the identity, purity, and isotopic enrichment of the compound, which are critical for its application in sensitive analytical and research protocols.

| Test Parameter | Specification | Methodology |

| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity (by GC) | ≥98.0% | Gas Chromatography (GC) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS) |

| Chemical Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Residual Solvents | Meets USP <467> limits | Headspace GC-MS |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Molecular Formula | C₁₄H₈D₄O₃ | - |

| Molecular Weight | 232.28 g/mol | - |

| CAS Number | 1219802-40-0[1][2] | - |

Experimental Protocols

Detailed methodologies for the key analytical experiments are crucial for understanding the quality and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the location of deuterium incorporation.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6).[3][4] Tetramethylsilane (TMS) is often added as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to identify and quantify any residual non-deuterated Benzyl Salicylate. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum is acquired to directly observe the deuterium signals.[5] This provides definitive evidence of deuterium incorporation and can be used to assess the isotopic purity at specific sites.[6][7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its identity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, confirm the isotopic enrichment, and assess the overall purity.

Methodology:

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used.

-

Analysis: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to the deuterated compound (232.28). The isotopic distribution pattern is analyzed to calculate the percentage of deuteration. The absence of significant peaks at the molecular weight of the non-deuterated compound (228.24) and other impurities indicates high chemical and isotopic purity.

Gas Chromatography (GC)

Objective: To determine the chemical purity of the compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., ethyl acetate).

-

Analysis: The sample is injected into the GC, and the components are separated based on their volatility and interaction with the stationary phase. The retention time of the major peak is compared to that of a non-deuterated Benzyl Salicylate reference standard. The peak area percentage of the main component is calculated to determine the chemical purity.

Visualizations

The following diagrams illustrate key workflows in the quality control and analysis of this compound.

References

- 1. This compound | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]

- 3. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Ubiquitous Presence of Benzyl Salicylate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate, a benzenoid compound, is a naturally occurring ester with significant applications in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic faint, sweet-floral, and slightly balsamic aroma contributes to the scent profile of numerous essential oils. Beyond its olfactory properties, benzyl salicylate and its metabolic precursor, salicylic acid, play crucial roles in plant defense signaling. This technical guide provides an in-depth exploration of the natural occurrence of benzyl salicylate, detailing its presence in various plant species, its biosynthetic pathway, and the analytical methodologies employed for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Occurrence of Benzyl Salicylate

Benzyl salicylate is found in a variety of plants and their extracts, primarily in the essential oils of flowers.[1] Its concentration can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction method employed.[2] Notable natural sources include ylang-ylang (Cananga odorata), jasmine (Jasminum grandiflorum), carnation (Dianthus caryophyllus), and tuberose (Polianthes tuberosa).[3][4][5]

Quantitative Data on Benzyl Salicylate Occurrence

The following table summarizes the quantitative data available on the concentration of benzyl salicylate in various natural sources. It is important to note that these values represent a range reported in scientific literature and can be influenced by the factors mentioned above.

| Plant Species | Common Name | Plant Part | Extraction Method | Benzyl Salicylate Concentration (%) | Reference(s) |

| Cananga odorata | Ylang-Ylang | Flowers | Steam Distillation | 0.4 - 4.70 | [3][6][7] |

| Jasminum grandiflorum | Jasmine | Flowers | Solvent Extraction (Absolute) | 0.17 - 0.59 | [6][8] |

| Dianthus caryophyllus | Carnation | Flowers | Solvent Extraction (Absolute) | 3.9 - 7.0 | [5][9] |

| Polianthes tuberosa | Tuberose | Flowers | Solvent Extraction (Absolute) | 2.6 - 3.6 | [5][6] |

| Vachellia farnesiana | Cassie | Flowers | Solvent Extraction (Absolute) | 0.03 | [6] |

Biosynthesis of Benzyl Salicylate in Plants

In many seed plants, benzyl salicylate serves as a key intermediate in a conserved three-step biosynthetic pathway leading to the production of salicylic acid, a critical phytohormone involved in plant defense.[6][10] This pathway is distinct from the isochorismate synthase (ICS) and phenylalanine ammonia-lyase (PAL) pathways that also contribute to salicylic acid biosynthesis.[11][12][13]

The biosynthesis of benzyl salicylate from benzoyl-CoA involves the following enzymatic reactions:

-

Formation of Benzyl Benzoate: Benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) catalyzes the condensation of benzoyl-CoA and benzyl alcohol to produce benzyl benzoate.[6][10]

-

Hydroxylation to Benzyl Salicylate: Benzyl benzoate is then hydroxylated by benzyl benzoate oxidase (BBO), a cytochrome P450 enzyme, to form benzyl salicylate.[10]

-

Hydrolysis to Salicylic Acid: Finally, benzyl salicylate is cleaved by benzyl salicylate hydrolase (BSH) to yield free salicylic acid.[6][10]

Signaling Pathway Diagram

Experimental Protocols for Analysis

The extraction, isolation, and quantification of benzyl salicylate from natural sources are critical for research and quality control. A variety of analytical techniques are employed, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most common.

Extraction Methodologies

3.1.1. Solvent Extraction: This is a traditional method for obtaining absolutes from delicate floral materials.

-

Protocol:

-

Fresh plant material (e.g., flower petals) is macerated with a non-polar solvent such as hexane or petroleum ether at room temperature.[14]

-

The solvent extracts the volatile aromatic compounds along with waxes and pigments, forming a semi-solid mass called "concrete."

-

The concrete is then washed with a polar solvent, typically ethanol, to separate the fragrant oil from the waxes.

-

The ethanol solution is chilled to precipitate any remaining waxes, which are then removed by filtration.

-

Finally, the ethanol is removed by evaporation under reduced pressure to yield the "absolute."

-

3.1.2. Steam Distillation: This method is commonly used to extract essential oils from more robust plant materials.

-

Protocol:

-

Plant material is placed in a still.

-

Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then cooled, which condenses the vapor back into a liquid.

-

The essential oil, which is generally immiscible with water, is then separated from the hydrosol (floral water).

-

3.1.3. Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique that uses supercritical CO₂ as the solvent.

-

Protocol:

-

The plant material is placed in an extraction vessel.

-

Supercritical carbon dioxide (CO₂ maintained above its critical temperature and pressure) is passed through the material.

-

The supercritical fluid dissolves the benzyl salicylate and other non-polar compounds.

-

The pressure is then reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.[15]

-

3.1.4. Solid-Phase Microextraction (SPME): A solvent-free technique ideal for analyzing volatile and semi-volatile organic compounds in the headspace of a sample.[12][13]

-

Protocol:

-

A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the plant sample in a sealed vial.[12]

-

Analytes partition from the sample matrix into the fiber coating.

-

The fiber is then withdrawn and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis.[12]

-

Quantification Methodologies

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying individual components of a volatile mixture.

-

Protocol:

-

Sample Preparation: The extracted essential oil or absolute is diluted in a suitable solvent (e.g., dichloromethane or ethanol). An internal standard may be added for accurate quantification.

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the different boiling points and affinities of the compounds for the column's stationary phase.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification and quantification.[16]

-

3.2.2. High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds.

-

Protocol:

-

Sample Preparation: The extract is dissolved in the mobile phase.

-

Injection: The sample is injected into the HPLC system.

-

Separation: The sample is pumped through a column packed with a stationary phase under high pressure. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

-

Detection: A detector (e.g., UV-Vis or Diode Array Detector) measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification based on a calibration curve.[1]

-

Experimental Workflow Diagram

Conclusion

Benzyl salicylate is a widely distributed natural compound with significant industrial and biological relevance. Understanding its natural occurrence, biosynthetic pathways, and analytical methodologies is crucial for its effective utilization in various fields. This technical guide has provided a comprehensive overview of these aspects, offering valuable information for researchers and professionals. The presented quantitative data, biosynthetic pathway, and experimental protocols serve as a foundational resource for further investigation and application of this versatile molecule. As analytical techniques continue to advance, a more precise and comprehensive understanding of the distribution and function of benzyl salicylate in the natural world is anticipated.

References

- 1. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 3. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]

- 7. barefut.com [barefut.com]

- 8. nhrorganicoils.com [nhrorganicoils.com]

- 9. researchgate.net [researchgate.net]

- 10. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soapmakers-store.com [soapmakers-store.com]

- 12. Development of a solid phase microextraction gas chromatography tandem mass spectrometry methodology for the analysis of sixty personal care products in hydroalcoholic gels ˗ hand sanitizers ˗ in the context of COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. US5252729A - Extraction of compounds from plant materials using supercritical fluids - Google Patents [patents.google.com]

- 16. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Benzyl Salicylate in Complex Matrices using Benzyl Salicylate-d4 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl salicylate is a widely used fragrance ingredient in cosmetics, personal care products, and household goods.[1] It is also investigated as a non-hazardous chemical simulant for persistent and low-volatility chemical threat agents in human decontamination studies.[2][3] Accurate quantification of benzyl salicylate in various biological and environmental matrices is crucial for safety assessments, exposure studies, and efficacy testing of decontamination protocols. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like benzyl salicylate.[4]

The use of a stable isotope-labeled internal standard, such as Benzyl Salicylate-d4, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This application note provides a detailed protocol for the quantification of benzyl salicylate using this compound as an internal standard, based on a validated GC-MS/MS method.[2][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to the sample at the beginning of the sample preparation process. The deuterated internal standard is chemically identical to the analyte of interest (benzyl salicylate) and thus exhibits similar behavior during extraction, derivatization, and GC separation. However, it is distinguishable by its higher mass due to the presence of deuterium atoms. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally, leaving their ratio unchanged.

Experimental Workflow

The overall experimental workflow for the quantification of benzyl salicylate using this compound as an internal standard is depicted below.

Caption: General workflow for GC-MS quantification of Benzyl Salicylate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated GC-MS/MS method for the analysis of benzyl salicylate using this compound as an internal standard.[2][3]

Table 1: Mass Spectrometric Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Benzyl Salicylate | 285 | 91 | 181 |

| This compound | 289 | 91 | 185 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Coefficient of Determination (R²) | 0.9992 - 0.9999 |

| Limit of Detection (LOD) | 0.023 ng/mL |

| Limit of Quantitation (LOQ) | 0.23 ng/mL |

Table 3: Accuracy and Precision Data

| Quality Control (QC) Level (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |

| 11.5 | 95.6 - 100.3 | 98.5 - 104.91 | 2.0 - 13.7 | 3.3 - 8.8 |

| 115 | 95.6 - 100.3 | 98.5 - 104.91 | 2.0 - 13.7 | 3.3 - 8.8 |

| 1150 | 95.6 - 100.3 | 98.5 - 104.91 | 2.0 - 13.7 | 3.3 - 8.8 |

Detailed Experimental Protocol

This protocol is based on the methodology described by James et al. (2019) for the analysis of benzyl salicylate in skin and hair samples.[2][3]

Materials and Reagents

-

Benzyl Salicylate (analytical standard, ≥98.5%)

-

This compound (internal standard)

-

Volatile organic solvents (e.g., iso-octane, dichloromethane, hexane)[4]

-

Methanol

-

Deionized water

-

Clean glass containers and vials[4]

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of benzyl salicylate and this compound in a suitable volatile solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the benzyl salicylate stock solution to create a calibration curve covering the expected concentration range of the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration to be spiked into all samples, calibration standards, and quality controls.

Sample Preparation

The following is a general guideline for sample preparation. The specific steps may need to be optimized based on the sample matrix.

-

Sample Collection: Collect samples in clean, pre-labeled glass containers to avoid contamination.[4]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each sample, calibration standard, and quality control.

-

Extraction:

-

For solid samples (e.g., hair), immerse the sample in a known volume of a suitable extraction solvent (e.g., dichloromethane).

-

For liquid samples, perform a liquid-liquid extraction with an appropriate immiscible organic solvent.[4]

-

Vortex or sonicate the samples to ensure efficient extraction.

-

-

Sample Cleanup (if necessary):

-

Centrifuge the samples to pellet any solid debris.

-

If the sample matrix is complex and contains interfering substances, a solid-phase extraction (SPE) clean-up step may be required.[4]

-

-

Final Preparation: Transfer the final extract into a clean glass autosampler vial for GC-MS analysis.

GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters. These may need to be optimized for the specific instrument being used.

-

Gas Chromatograph:

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Column: DB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program: An example program could be: initial temperature of 50°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (Triple Quadrupole):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

MRM Transitions: Monitor the transitions listed in Table 1.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both benzyl salicylate and this compound for all samples, calibration standards, and quality controls.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of benzyl salicylate to the peak area of this compound against the concentration of the benzyl salicylate calibration standards.

-

Quantification: Determine the concentration of benzyl salicylate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification in this analytical method.

Caption: Logic of using a deuterated internal standard for GC-MS analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of benzyl salicylate in complex matrices by GC-MS. The isotope dilution approach effectively compensates for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of toxicology, environmental monitoring, and drug development.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scioninstruments.com [scioninstruments.com]

Application Notes and Protocols for Benzyl Salicylate-d4 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benzyl Salicylate (BeS) using its deuterated internal standard, Benzyl Salicylate-d4 (BeS-d4), in mass spectrometry. The use of a stable isotope-labeled internal standard like BeS-d4 is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[1][2][3]

Introduction to Benzyl Salicylate and the Role of Deuterated Internal Standards

Benzyl Salicylate is a widely used fragrance ingredient in cosmetics and personal care products and also functions as a UV light absorber.[4] Its presence and concentration in various matrices, from cosmetic formulations to biological samples, are of interest for quality control, safety assessments, and pharmacokinetic studies.

This compound is the deuterium-labeled analogue of Benzyl Salicylate. In mass spectrometry, it is an ideal internal standard for the accurate quantification of BeS. Since it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and fragmentation. However, due to its higher mass, it is readily distinguishable from the non-labeled analyte by the mass spectrometer.

Application: Quantification of Benzyl Salicylate in Human Skin and Hair using GC-MS/MS

This section details a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of Benzyl Salicylate on human skin and hair, utilizing this compound as an internal standard. This method is particularly relevant for studies on dermal absorption, decontamination efficacy, and exposure assessment.[5][6]

Experimental Protocol

2.1.1. Materials and Reagents

-

Benzyl Salicylate (analytical standard)

-

This compound (internal standard)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (analytical grade)

-

Derivatizing agent (if necessary, though not explicitly mentioned for this method)

-

Standard laboratory glassware and equipment

2.1.2. Sample Preparation

-

Skin Samples (Tape Strips):

-

Collect skin cells using appropriate tape strips.

-

Place the tape strips in a glass vial.

-

Add a known volume of Dichloromethane (DCM) to extract the analyte and internal standard.

-

Spike the extraction solvent with a known concentration of this compound.

-

Vortex the vial for a specified time to ensure complete extraction.

-

Transfer an aliquot of the supernatant to an autosampler vial for GC-MS/MS analysis.

-

-

Hair Samples:

-

Collect hair samples and weigh them.

-

Place the hair samples in a glass vial.

-

Add a known volume of DCM containing the this compound internal standard.

-

Sonicate or vortex the sample for a defined period to extract the analytes.

-

Take an aliquot of the supernatant for analysis.

-

2.1.3. GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 7000C Triple Quadrupole Mass Spectrometer (or equivalent)

-

Ionization Mode: Electron Ionization (EI)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 1: GC-MS/MS Parameters

| Parameter | Value |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temps | Q1: 150 °C, Q2: 150 °C |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions for Benzyl Salicylate and this compound [5][6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| Benzyl Salicylate | 228 | 91 | Quantifier | 20 |

| Benzyl Salicylate | 228 | 120 | Qualifier | 10 |

| This compound | 232 | 91 | Quantifier | 20 |

| This compound | 232 | 124 | Qualifier | 10 |

Method Validation Data

The described GC-MS/MS method has been validated for its performance. The key validation parameters are summarized in the table below.[5][6]

Table 3: Summary of GC-MS/MS Method Validation Parameters [5][6]

| Parameter | Result |

| Linearity (R²) | 0.9992 - 0.9999 |

| Limit of Detection (LOD) | 0.023 ng/mL |

| Limit of Quantification (LOQ) | 0.23 ng/mL |

| Intra-day Accuracy (%) | 95.6 - 100.3 |

| Inter-day Accuracy (%) | 98.5 - 104.91 |

| Intra-day Precision (RSD %) | 2.0 - 13.7 |

| Inter-day Precision (RSD %) | 3.3 - 8.8 |

Experimental Workflow Diagram

Caption: Workflow for Benzyl Salicylate quantification by GC-MS/MS.

Application: Proposed LC-MS/MS Method for Benzyl Salicylate Quantification

While a specific validated LC-MS/MS method for Benzyl Salicylate using this compound was not found in the initial search, a reliable method can be proposed based on existing methods for similar analytes like other salicylates and UV filters.[7] This method would be suitable for analyzing Benzyl Salicylate in various matrices, including cosmetic products and biological fluids.

Proposed Experimental Protocol

3.1.1. Materials and Reagents

-

Benzyl Salicylate (analytical standard)

-

This compound (internal standard)

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Additives: Formic Acid or Ammonium Formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

3.1.2. Sample Preparation

-

Cosmetic Products (Creams, Lotions):

-

Weigh a known amount of the product into a centrifuge tube.

-

Add a known volume of a suitable organic solvent (e.g., acetonitrile or methanol) containing the this compound internal standard.

-

Vortex thoroughly to dissolve the sample.

-

Centrifuge to pellet any insoluble excipients.

-

Dilute the supernatant with the mobile phase to the desired concentration range.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Biological Fluids (e.g., Plasma, Urine):

-

Thaw the sample if frozen.

-

To an aliquot of the sample, add the this compound internal standard.

-

Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge.

-

Alternatively, for cleaner samples and lower detection limits, perform a solid-phase extraction (SPE) on a C18 cartridge.

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized.

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Table 4: Proposed LC-MS/MS Parameters

| Parameter | Proposed Value |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ion Source | ESI (Negative or Positive) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

Table 5: Hypothetical MRM Transitions for LC-MS/MS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| Benzyl Salicylate | [M-H]⁻ 227.1 | 136.1 | Quantifier | 15 |

| Benzyl Salicylate | [M-H]⁻ 227.1 | 92.1 | Qualifier | 25 |

| This compound | [M-H]⁻ 231.1 | 140.1 | Quantifier | 15 |

| This compound | [M-H]⁻ 231.1 | 92.1 | Qualifier | 25 |

Note: These transitions are hypothetical and would require experimental optimization.

Logical Relationship of Method Development

Caption: Logical flow for LC-MS/MS method development and validation.

Conclusion